molecular formula C24H31N5 B3005990 5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 896817-61-1

5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3005990
CAS No.: 896817-61-1
M. Wt: 389.547
InChI Key: JVGVSRKCDKQOIG-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tert-butyl group at position 5, a phenyl group at position 3, and a 4-(2-methylallyl)piperazinyl substituent at position 5. This scaffold is part of a broader class of nitrogen-containing heterocycles known for their pharmacological relevance, including kinase inhibition and CNS activity .

Properties

IUPAC Name

5-tert-butyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5/c1-18(2)17-27-11-13-28(14-12-27)22-15-21(24(3,4)5)26-23-20(16-25-29(22)23)19-9-7-6-8-10-19/h6-10,15-16H,1,11-14,17H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGVSRKCDKQOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and a β-diketone under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrazolo[1,5-a]pyrimidine derivative in the presence of a palladium catalyst.

    Substitution with Piperazine: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrazolo[1,5-a]pyrimidine reacts with piperazine.

    Alkylation of Piperazine: The final step involves the alkylation of the piperazine nitrogen with 2-methylallyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and reagents would be chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core or the phenyl ring, potentially leading to hydrogenated derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization with various alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation reactions typically use hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophilic substitution reactions often use alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Tert-butyl alcohol, tert-butyl hydroperoxide.

    Reduction: Hydrogenated pyrazolo[1,5-a]pyrimidine derivatives.

    Substitution: Various alkylated or arylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a therapeutic agent. Its interactions with various biological targets make it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, derivatives of this compound are investigated for their potential to act as inhibitors of specific enzymes or receptors. This makes them valuable in the development of new treatments for diseases such as cancer, Alzheimer’s disease, and other neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics imparted by the pyrazolo[1,5-a]pyrimidine core.

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors on the cell surface, modulating signal transduction pathways. These interactions can lead to changes in cellular processes, such as apoptosis (programmed cell death) or cell proliferation, which are crucial in the treatment of diseases like cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit structural diversity at positions 3, 5, and 7, which significantly impacts their physicochemical properties and bioactivity. Below is a detailed comparison with key analogues:

Structural Comparison
Compound Name Position 5 Substituent Position 3 Substituent Position 7 Substituent Key Structural Features
Target Compound Tert-butyl Phenyl 4-(2-Methylallyl)piperazinyl Bulky tert-butyl enhances hydrophobicity; 2-methylallyl introduces potential reactivity .
tert-Butyl 4-(3-phenyl-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate (8baa) 4-Trifluoromethylphenyl Phenyl Piperidine-1-carboxylate Electron-withdrawing CF₃ group may reduce metabolic stability .
5-Isopropyl-2-methyl-7-(4-methyl-1-piperazinyl)-3-phenylpyrazolo[1,5-a]pyrimidine Isopropyl Phenyl 4-Methylpiperazinyl Smaller isopropyl group decreases steric hindrance; methylpiperazine enhances solubility .
5-Methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine Methyl Phenyl Morpholinyl Morpholine ring improves water solubility; methyl group reduces lipophilicity .
[4-(Diphenylmethyl)-1-piperazinyl][5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone Trifluoromethyl Thienyl Benzhydryl-piperazinyl Thienyl and CF₃ groups enhance electronic diversity; benzhydryl may increase CNS penetration .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound ~450 (estimated) 4.2 <0.1 (aqueous) Not reported
8baa 533.15 5.1 <0.05 130–133
5-Isopropyl-2-methyl-7-(4-methylpiperazinyl)-3-phenylpyrazolo[1,5-a]pyrimidine 412.54 3.8 0.3 169–171
5-Methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine 349.41 2.9 1.2 >240

Key Observations :

  • The tert-butyl group in the target compound increases molecular weight and lipophilicity (LogP ~4.2) compared to methyl or isopropyl analogues.
  • Piperazinyl derivatives generally exhibit moderate solubility due to the basic nitrogen, whereas morpholine-containing compounds (e.g., ) show higher aqueous solubility.

Key Differentiators of the Target Compound

  • Substituent Flexibility : The 2-methylallyl group on the piperazine ring offers a reactive site for further functionalization (e.g., Michael addition) .
  • Synthetic Scalability : Analogous compounds are synthesized in high yields (>80%) via scalable catalytic methods .

Biological Activity

5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its potential as an inhibitor of various kinases involved in cancer and other diseases. Its structure features a pyrazolo[1,5-a]pyrimidine backbone, which has been associated with diverse biological activities.

The compound's molecular formula is C23H32N6C_{23}H_{32}N_{6} with a molecular weight of approximately 392.55g/mol392.55\,g/mol. The presence of the tert-butyl and piperazine moieties contributes to its lipophilicity and ability to penetrate biological membranes.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can act as selective inhibitors of casein kinase 2 (CK2), a serine/threonine kinase implicated in the regulation of cell proliferation and survival. CK2 is known to play a crucial role in various cancers, making it a target for therapeutic intervention. The binding affinity of these compounds to CK2 has been demonstrated through various assays, including differential scanning fluorimetry (DSF) and crystallography studies, which reveal their interaction with the ATP-binding site of the kinase .

In Vitro Studies

In vitro studies have shown that this compound exhibits potent inhibitory activity against CK2 with an IC50 value in the low nanomolar range (8 nM) for CK2α. This compound also demonstrated selectivity over other kinases such as PIM and DYRK, which are often associated with off-target effects in cancer therapies .

Anticancer Potential

The compound has been evaluated against the NCI-60 cancer cell line panel, showing promising antiproliferative effects across various cancer types. Notably, it demonstrated low cytotoxicity while effectively inhibiting cell growth, suggesting a favorable therapeutic window for further development .

Case Studies

A recent study focused on optimizing the biological activity of pyrazolo[1,5-a]pyrimidines highlighted the structural modifications that enhance selectivity and potency against CK2. The results indicated that small changes in substituents could significantly impact both the binding affinity and biological efficacy of these compounds .

Table: Summary of Biological Activity Data

Compound NameTarget KinaseIC50 (nM)SelectivityCell Line Tested
This compoundCK2α8HighNCI-60 Panel
Other Pyrazolo CompoundsVarious20-100ModerateVarious

Q & A

What are the common synthetic strategies for preparing pyrazolo[1,5-a]pyrimidine derivatives like 5-(tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine?

Level: Basic
Answer:
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation of 5-aminopyrazole precursors with β-keto enolates or aldehydes. For example, the core structure can be formed by reacting 5-aminopyrazole with sodium nitromalonaldehyde, followed by reduction and functionalization at position 7 . Key steps include:

  • Cyclization: Heating in polar solvents (e.g., ethanol, DMF) under reflux .
  • Piperazine functionalization: Introducing the 4-(2-methylallyl)piperazine moiety via nucleophilic substitution or Buchwald-Hartwig coupling .
  • Purification: Crystallization from hexane or ethanol to isolate intermediates .
    Characterization relies on 1H/13C NMR (e.g., tert-butyl protons at δ 1.4–1.6 ppm) and HRMS to confirm molecular weight .

How do researchers resolve discrepancies between calculated and observed spectral data (e.g., NMR, MS) during structural validation?

Level: Advanced
Answer:
Discrepancies often arise from solvent effects , tautomerism , or impurities . For example:

  • NMR shifts: The tert-butyl group in 5-(tert-butyl)-substituted derivatives shows predictable splitting patterns. Deviations >0.1 ppm may indicate conformational changes or hydrogen bonding .
  • Mass spectrometry: Isotopic patterns for bromine/chlorine substituents must match theoretical distributions. Unexpected adducts (e.g., Na+/K+) require re-analysis in different ionization modes .
    Methodological solutions:
  • Use 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations .
  • Perform elemental analysis to validate purity when HRMS data conflict with theoretical values (e.g., C/H/N content within ±0.3%) .

What computational tools are employed to optimize reaction conditions for pyrazolo[1,5-a]pyrimidine functionalization?

Level: Advanced
Answer:
Recent approaches integrate quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning to predict optimal conditions:

  • Reaction path search: Software like GRRM or Gaussian identifies low-energy pathways for piperazine coupling .
  • Solvent selection: COSMO-RS simulations predict solubility of intermediates in ethanol vs. dioxane .
  • Catalyst screening: Ligand libraries are virtually screened for Pd-catalyzed cross-coupling at position 7 .
    Experimental validation involves DoE (Design of Experiments) to test computational predictions, reducing trial-and-error by >50% .

How does the tert-butyl group influence the compound’s physicochemical and biological properties?

Level: Advanced
Answer:
The tert-butyl group enhances:

  • Lipophilicity: LogP increases by ~1.5 units compared to methyl analogs, improving membrane permeability .
  • Metabolic stability: Steric bulk reduces oxidation by cytochrome P450 enzymes, as shown in microsomal assays .
  • Crystal packing: X-ray data (e.g., C–C bond lengths: 1.54 Å) reveal van der Waals interactions that stabilize solid-state structures .
    Contrastingly, bulky substituents may hinder target binding. SAR studies recommend balancing steric effects with electronic tuning (e.g., trifluoromethyl for π-stacking) .

What are the critical challenges in scaling up the synthesis of this compound for preclinical studies?

Level: Basic
Answer:
Key challenges include:

  • Low yields in cyclization steps: Optimize temperature (80–100°C) and solvent (e.g., PEG-400 for greener synthesis) to improve efficiency from ~50% to >70% .
  • Purification bottlenecks: Replace column chromatography with pH-controlled crystallization (e.g., using HCl to precipitate intermediates) .
  • Piperazine degradation: Use inert atmospheres (N2/Ar) to prevent oxidation of the 2-methylallyl group during coupling .

How can researchers validate the biological activity of this compound against conflicting literature data?

Level: Advanced
Answer:
To address contradictions:

  • Assay standardization: Use positive controls (e.g., kinase inhibitors for enzyme assays) and validate cell lines via STR profiling .
  • Off-target profiling: Perform proteome-wide screening (e.g., thermal shift assays) to identify non-specific interactions .
  • Data reconciliation: Apply meta-analysis to compare IC50 values across studies, adjusting for variables like ATP concentration in kinase assays .

What analytical methods are recommended for quantifying trace impurities in bulk samples?

Level: Basic
Answer:

  • HPLC-DAD/MS: Use C18 columns (3.5 µm) with acetonitrile/water gradients to separate impurities (e.g., unreacted 5-aminopyrazole) .
  • LC-HRMS: Detect halogenated byproducts (e.g., brominated analogs) at ppm levels .
  • NMR spiking experiments: Add authentic samples of suspected impurities to confirm co-elution .

What strategies are used to modulate the electron-withdrawing/donating effects of substituents for SAR studies?

Level: Advanced
Answer:

  • Electron-withdrawing groups (EWGs): Introduce nitro or trifluoromethyl at position 3 to enhance electrophilicity for nucleophilic attacks .
  • Electron-donating groups (EDGs): Methoxy or methyl groups at position 5 increase π-electron density, improving binding to aromatic residues in target proteins .
  • Hammett constants (σ): Correlate substituent effects with activity data. For example, σ = +0.78 for CF3 improves kinase inhibition by 20-fold vs. σ = -0.17 for CH3 .

How do researchers ensure reproducibility in multi-step syntheses involving air-sensitive intermediates?

Level: Basic
Answer:

  • Schlenk techniques: Use double-manifold systems for piperazine coupling under anhydrous conditions .
  • In-line FTIR monitoring: Track reaction progress (e.g., tert-butyl group stability) in real time .
  • Stability studies: Store intermediates at -20°C under argon with molecular sieves to prevent hydrolysis .

What structural modifications improve the compound’s pharmacokinetic profile without compromising potency?

Level: Advanced
Answer:

  • Prodrug approaches: Esterify the piperazine nitrogen to enhance oral bioavailability .
  • Isosteric replacement: Substitute tert-butyl with adamantyl to maintain hydrophobicity while reducing metabolic clearance .
  • PEGylation: Attach polyethylene glycol to the pyrimidine nitrogen for prolonged half-life .

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